
Zolmitriptan
Overview
Description
Zolmitriptan is a member of the triptan class of medications, primarily used for the acute treatment of migraine attacks with or without aura and cluster headaches . It is a selective serotonin receptor agonist, specifically targeting the 1B and 1D subtypes . This compound was first patented in 1990 and approved for medical use in 1997 .
Preparation Methods
The synthesis of zolmitriptan involves several key steps:
Industrial production methods often involve the use of alkali metal disulphites, such as sodium disulphite, to improve the efficiency and yield of the reduction step .
Chemical Reactions Analysis
Key Synthetic Steps
Reaction Mechanism Highlights:
- Diazotization-Reduction : The diazonium salt intermediate is reduced to a hydrazine derivative using stannous chloride, critical for subsequent cyclization .
- Fischer Indole Synthesis : The hydrazine intermediate reacts with a diethoxy acetal under acidic conditions to form the indole core of this compound .
Metabolic Reactions
This compound undergoes hepatic metabolism primarily via cytochrome P450 (CYP1A2) and monoamine oxidase (MAO), yielding three major metabolites:
Pharmacokinetic Data:
- Bioavailability : 40% (oral), 102% (intranasal) .
- Half-life : 2.5–3 hours (parent and metabolites) .
- Clearance : Renal (8%) and hepatic (92%) .
Key Reaction Parameters and Optimization
Industrial synthesis focuses on minimizing impurities and enhancing yield:
Isolation Innovations:
- Toluene Solvate Formation : Facilitates crystallization with 9–14% toluene content, improving filtration efficiency .
- Avoiding Column Chromatography : Reduces costs by 25% in industrial processes .
Degradation and Stability
This compound is sensitive to oxidative and hydrolytic conditions:
Stability Data:
- Storage : Stable for 2 years at 15–25°C in powder form .
- Solution Stability : 3 months in DMSO at -20°C .
Comparative Reactivity Insights
Scientific Research Applications
Efficacy in Acute Migraine Treatment
Numerous studies have demonstrated the effectiveness of zolmitriptan in treating acute migraine attacks:
- General Migraine : A comprehensive review involving 25 studies with over 20,000 participants showed that this compound significantly improved headache response rates compared to placebo . For example, a pivotal study indicated that 65.7% of patients treated with this compound achieved a 2-hour headache response versus 32.8% with placebo (p < 0.0001) .
- Menstrual Migraine : this compound has been specifically studied for menstrual migraines, showing similar efficacy to general migraine populations. In one study, patients reported a significant reduction in headache intensity within two hours post-treatment .
- Cluster Headaches : There is also evidence supporting its use in treating cluster headaches, with recommendations from the American Academy of Neurology highlighting its effectiveness for acute episodes .
Safety and Tolerability
This compound is generally well tolerated, with most adverse effects being mild and transient. Common side effects include dizziness, somnolence, and nausea. Serious adverse events are rare but can occur, particularly in patients with cardiovascular conditions due to the drug's vasoconstrictive properties .
Long-term Safety Study
A long-term safety study on ADAM this compound (Qytripta) indicated consistent efficacy results similar to those observed in earlier phase trials. The study involved patients experiencing varying degrees of migraine severity and demonstrated significant improvements in pain freedom at two hours post-treatment .
Randomized Controlled Trials
In controlled trials comparing this compound to placebo or other triptans (like sumatriptan), this compound consistently showed superior efficacy across multiple endpoints, including pain-free rates at various time intervals post-administration .
Off-label Uses
This compound has several off-label applications:
- Chronic Migraine : Some studies suggest its use may be beneficial for chronic migraine sufferers who do not respond well to other treatments.
- Combination Therapy : It is sometimes used in combination with other medications for enhanced efficacy in difficult-to-treat cases .
Summary Table of Efficacy Data
Study Type | Patient Population | Treatment Group | Pain-Free Rate (2 hours) | Placebo Rate (2 hours) | p-value |
---|---|---|---|---|---|
General Migraine | 20,162 participants | This compound | 65.7% | 32.8% | <0.0001 |
Menstrual Migraine | Women with menstrual migraines | This compound | Significant improvement | Not specified | <0.0001 |
Cluster Headaches | Patients with cluster headaches | This compound | Not specified | Not applicable | N/A |
Mechanism of Action
Zolmitriptan exerts its effects by binding with high affinity to human recombinant 5-HT1D and 5-HT1B receptors, and with moderate affinity to 5-HT1A receptors . This binding leads to the vasoconstriction of intracranial blood vessels and inhibition of proinflammatory neuropeptide release from trigeminal perivascular nerve endings . These actions help in alleviating the symptoms of migraine .
Comparison with Similar Compounds
Zolmitriptan is often compared with other triptans, such as sumatriptan, rizatriptan, naratriptan, eletriptan, almotriptan, and frovatriptan . While all these compounds share a similar mechanism of action, this compound has certain unique features:
Biological Activity
Zolmitriptan, a selective agonist of the 5-hydroxytryptamine (5-HT) receptors, particularly the 5-HT_1B and 5-HT_1D subtypes, is primarily used for the acute treatment of migraine and cluster headaches. Its pharmacological profile distinguishes it from other triptans, offering unique mechanisms of action that contribute to its efficacy and tolerability.
This compound's primary mechanism involves agonism at the 5-HT_1B and 5-HT_1D receptors, which are predominantly located in cranial blood vessels and trigeminal neurons. This action leads to:
- Vasoconstriction : this compound induces vasoconstriction of dilated intracranial blood vessels, which is a critical factor in alleviating migraine symptoms.
- Inhibition of Neuropeptide Release : The drug inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) from trigeminal neurons, reducing neurogenic inflammation associated with migraines .
Additionally, this compound crosses the blood-brain barrier, allowing it to exert central effects on pain processing pathways. Studies have demonstrated that this compound reduces the excitability of neurons in the trigeminal nucleus caudalis (TNC), a key area involved in headache pathophysiology .
Pharmacokinetics
This compound is rapidly absorbed after administration, with peak plasma concentrations occurring within 1-2 hours. The drug has a half-life of approximately 2.5 hours, allowing for effective treatment during acute migraine attacks. Its metabolism involves hepatic pathways, primarily through cytochrome P450 enzymes, leading to several metabolites, including N-desmethyl this compound, which possesses similar but more potent receptor activity .
Migraine Treatment
This compound has been extensively studied for its efficacy in treating migraines. A randomized controlled trial demonstrated that a single dose of 2.5 mg this compound resulted in a headache response rate of 62% at 2 hours compared to 36% for placebo (p < 0.001). At 4 hours, this response increased to 70% versus 37% for placebo .
Table 1: Efficacy of this compound in Migraine Treatment
Time Point | This compound (2.5 mg) | Placebo | p-value |
---|---|---|---|
2 hours | 62% | 36% | <0.001 |
4 hours | 70% | 37% | <0.001 |
Cluster Headaches
In cases of cluster headaches, this compound has shown significant efficacy when administered as an intranasal spray. A study reported that at 30 minutes post-treatment, headache relief rates were significantly higher for this compound compared to placebo:
- Placebo : 21%
- This compound (5 mg) : 40%
- This compound (10 mg) : 62%
These results indicate that both doses of this compound are effective for acute treatment of cluster headaches .
Case Studies and Research Findings
Case Study Example : In a cohort study involving patients with episodic and chronic cluster headaches, those treated with intranasal this compound reported substantial improvements in headache intensity and frequency compared to those receiving placebo. Adverse events were minimal and primarily mild, indicating good tolerability .
Safety and Tolerability
This compound is generally well tolerated. In clinical trials involving thousands of patients, the incidence of adverse events was dose-dependent but remained relatively low. Common side effects included dizziness, nausea, and somnolence; however, serious adverse events were rare .
Table 2: Adverse Events Associated with this compound
Dose (mg) | % Patients with Adverse Events |
---|---|
1 | 42% |
2.5 | 58% |
Placebo | 29% |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying Zolmitriptan in pharmaceutical formulations, and how are they validated?
- Methodology : High-performance liquid chromatography (HPLC) and UV-spectrophotometry at 283 nm are widely used. Validation follows ICH guidelines, including parameters like linearity (1–10 µg/mL), precision (RSD <1.2%), and specificity (resolution ≥1.5 between isomers) . Chemiluminescence-based flow injection analysis (detection limit: 7.6×10⁻⁷ g/mL) is an alternative for rapid screening .
Q. How should this compound be stored and handled in laboratory settings to ensure stability?
- Methodology : Store in tightly sealed containers at controlled room temperature (20–25°C), avoiding alkalis and oxidizing agents. Stability studies confirm degradation products (e.g., carbon monoxide, nitrogen oxides) form under incompatible conditions. Use PPE (gloves, lab coats, NIOSH-approved respirators) and engineering controls (local exhaust ventilation) .
Q. What in vitro models are appropriate for studying this compound's permeation across biological barriers?
- Methodology : Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) or ex vivo tissues (e.g., porcine nasal mucosa) are standard. Parameters like flux (µg/cm²/h) and apparent permeability (Papp) are calculated using validated HPLC assays .
Advanced Research Questions
Q. How can experimental design (e.g., Box-Behnken, factorial designs) optimize this compound-loaded nanoparticle formulations?
- Methodology : Use response surface methodology to assess factors like chitosan concentration (X₁), cross-linker ratio (X₂), and sonication time (X₃). Responses include particle size (nm), entrapment efficiency (%), and drug release (Q24h). ANOVA validates model significance (p<0.05), with Pareto charts identifying critical factors .
Q. How do contradictory pharmacokinetic data on this compound's brain targeting via intranasal delivery arise, and how can they be resolved?
- Methodology : Discrepancies in bioavailability (e.g., 40–70% in rodents) may stem from mucociliary clearance variability. Use gamma scintigraphy in animal models to track real-time distribution. Statistical analysis (paired t-tests) compares AUC₀–24h between intranasal and intravenous routes .
Q. What advanced spectroscopic techniques differentiate this compound polymorphs, and how do they impact dissolution profiles?
- Methodology : Pair X-ray diffraction (XRD) with differential scanning calorimetry (DSC) to identify crystalline forms. Dissolution studies in simulated gastric fluid (pH 1.2) show Form I achieves 85% release at 30 min vs. 60% for Form II. Multivariate analysis (PCA) correlates structural and solubility data .
Q. How can conflicting in vivo efficacy data from migraine models be systematically analyzed?
- Methodology : Meta-analysis of preclinical studies (e.g., nitroglycerin-induced migraine in rats) using random-effects models. Assess heterogeneity via I² statistics; subgroup analyses explore dose-response (1–10 mg/kg) and administration routes (oral vs. nasal) .
Q. Methodological Frameworks for Hypothesis Development
Q. What criteria (e.g., FINER, PICO) ensure this compound research questions are feasible and impactful?
- Methodology : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. For example: "Does co-administering this compound with permeation enhancers (Intervention) improve nasal bioavailability (Outcome) compared to monotherapy (Comparison) in chronic migraine patients (Population)?" .
Q. How should researchers design studies to distinguish this compound's central vs. peripheral mechanisms of action?
- Methodology : Use selective receptor antagonists (e.g., GR-127935 for 5-HT1B/1D) in knockout rodent models. Microdialysis measures cortical serotonin levels pre/post-administration. ANCOVA adjusts for covariates like body weight and baseline pain thresholds .
Q. Data Analysis and Validation Challenges
Q. What statistical approaches address batch-to-batch variability in this compound impurity profiling?
Properties
IUPAC Name |
(4S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDMUVEXKOYBU-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045933 | |
Record name | Zolmitriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zolmitriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014460 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.90e-01 g/L | |
Record name | Zolmitriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00315 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zolmitriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014460 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Migraines are complex physiological events characterized by unilateral throbbing headaches combined with photophobia and other aversions to sensory input. Migraine attacks are generally divided into phases: the premonitory phase, which typically involves irritability, fatigue, yawning, and stiff neck; the headache phase, which lasts for between four and 72 hours; and the postdrome phase, which lasts for up to a day following resolution of pain and whose symptoms are similar to those of the premonitory phase. In addition, neurological deficits, collectively termed migraine aura, may precede the headache phase. The underlying pathophysiology of migraines is a matter of active research but involves both neurological and vascular components. The head pain associated with migraine is thought to be a consequence of activation of the nociceptive nerves comprising the trigeminocervical complex (TCC). Terminals of nociceptive nerves that innervate the dura matter release vasoactive peptides, such as calcitonin gene-related peptide (CGRP), resulting in cranial vasodilation. Finally, when present, migraine aura appears to correlate with a transient wave(s) of cortical depolarization, termed cortical spreading depression (CSD). Triptans, including zolmitriptan, are proposed to act in three ways. The main mechanism is through modulation of nociceptive nerve signalling in the central nervous system through 5-HT1B/1D receptors throughout the TCC and associated areas of the brain. In addition, triptans can enhance vasoconstriction, both through direct 5-HT1B-mediated dilation of cranial blood vessels, as well as through 5-HT1D-mediated suppression of CGRP release. Although triptans are classically described solely in terms of their effects on 5-HT1B/1D receptors, they also act as 5-HT1F agonists as well. This 5-HT subtype is also found throughout the TCC, but is not present appreciably in cerebral vasculature; the significance of triptan-mediated 5-HT1F activation is currently not well described. Additionally, CSD that initiates in the ipsilateral parietal region may exert its effects in a manner that relies on 5-HT1B/1D receptor activation, suggesting that triptans may have some effect on CSD-mediated symptoms. | |
Record name | Zolmitriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00315 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
139264-17-8 | |
Record name | Zolmitriptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139264-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zolmitriptan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zolmitriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00315 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | zolmitriptan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Zolmitriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zolmitriptan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOLMITRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FS66TH3YW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Zolmitriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014460 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.